Acid Red 186

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

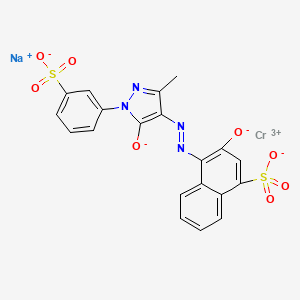

Structure

3D Structure of Parent

Properties

CAS No. |

52677-44-8 |

|---|---|

Molecular Formula |

C20H12CrN4O8S2.Na C20H12CrN4NaO8S2 |

Molecular Weight |

575.5 g/mol |

IUPAC Name |

sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate |

InChI |

InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4 |

InChI Key |

FHHDECHWBGHEIZ-UHFFFAOYSA-J |

SMILES |

CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3] |

Canonical SMILES |

CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3] |

Other CAS No. |

52677-44-8 |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Acid Red 186?

An In-depth Technical Guide to the Chemical Properties of Acid Red 186

This document provides a comprehensive technical overview of the chemical and physical properties of this compound (C.I. 18810), intended for researchers, scientists, and professionals in drug development and related fields. It covers the dye's identity, physicochemical characteristics, synthesis, and toxicological profile, presenting data in a structured format.

Chemical Identity

This compound is a metallized monoazo acid dye.[1] It exists as a chromium complex, which is formed during its manufacturing process.[1] The dye is identified by several names and registry numbers, crucial for accurate sourcing and regulatory compliance.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| C.I. Name | This compound | [1] |

| C.I. Number | 18810 | [2][3][4] |

| CAS Number | 52677-44-8 | [1][2][3][5] |

| EINECS Number | 258-095-1 | [6] |

| Chemical Class | Monoazo, Metal Complex | [1][4][7] |

| Molecular Formula | C₂₀H₁₂CrN₄NaO₈S₂ (Chromium Complex) | [6][8] |

| C₂₀H₁₄N₄Na₂O₈S₂ (Sodium Salt Precursor) | [1][2][3] | |

| Molecular Weight | 575.44 g/mol (Chromium Complex) | [6][8] |

| 548.46 g/mol (Sodium Salt Precursor) | [1][2][3] |

| Synonyms | Acid Complex Pink BN, Weak Acid Complex Pink BN, Acid Red PBE, Akacid Pink BNA 200%, Palatine Fast Pink BN |[2][3] |

Physicochemical Properties

This compound presents as a purplish-red powder.[1][2] Its properties, such as solubility and stability, are critical for its application in various industrial processes, including textile dyeing, leather processing, and ink manufacturing.[9]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical Form | Purplish-red to red crystalline powder | [2][4][9] |

| Hue (in solution) | Bluish-pink | [4][5] |

| Solubility | Soluble in water; Slightly soluble in ethanol (B145695) and acetone; Insoluble in toluene | [1][2][5] |

| Melting Point | >300°C | [9] |

| Density | 1.5 g/cm³ | [9] |

| pH Stability | Expected to be most stable in the pH range of 5-13 | [5] |

| Behavior in Acid | In concentrated sulfuric acid, it appears as palm-colored, turning pink upon dilution |[1][2] |

Fastness Properties

The dye's resistance to various environmental factors is crucial for its performance, particularly in the textile industry.

Table 3: Fastness Properties of this compound on Wool

| Test | AATCC Standard | ISO Standard | Reference |

|---|---|---|---|

| Light Fastness | 6 (Scale of 1-8) | 5-6 (Scale of 1-8) | [1][5] |

| Soaping (Stain/Fading) | 3-4 / - | 4 / - | [1][2] |

| Perspiration Fastness (Stain/Fading) | 3 / 2 | 3 / 4 | [1][2] |

| Oxygen Bleaching | - / 2 | - / 4-5 |[1][2] |

Experimental Protocols

Synthesis of this compound

The manufacturing of this compound involves a multi-step chemical process, beginning with diazotization, followed by azo coupling and subsequent metallization with a chromium salt.

Methodology:

-

Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized.

-

Azo Coupling: The resulting diazonium salt is coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.

-

Metallization: The resulting azo dye is transformed into its chromium complex by heating it in an aqueous solution with formic acid chromium at 125°C for 3 to 5 hours.[1]

Property Determination Protocols

Detailed experimental protocols for determining the physicochemical properties listed in Table 2 and Table 3 (e.g., solubility, melting point, fastness tests) are not explicitly detailed in the cited literature. These properties are typically determined using standardized methods from organizations such as the American Association of Textile Chemists and Colorists (AATCC) or the International Organization for Standardization (ISO).

Toxicological Profile

The toxicological data for this compound is limited. Studies were conducted on a formulation (Acid Red HT 3728) containing 50-60% of the active chemical.[10] Like many synthetic azo dyes, concerns about potential health effects exist, though specific data for this compound is sparse.[11][12]

Table 4: Acute Toxicity of a Product Containing 50-60% this compound

| Test | Species | Method | Result | Observations | Reference |

|---|---|---|---|---|---|

| Acute Oral Toxicity | Rat | OECD TG 401 | LD₅₀ > 2000 mg/kg | Piloerection, hunched posture, dyspnoea, and reduced locomotor activity were observed. All animals recovered within 6 days. | [10] |

| Acute Dermal Toxicity | Rat | OECD TG 402 | LD₅₀ > 2000 mg/kg | Local erythema was observed. Females also developed necrosis. All animals recovered within 10 days. |[10] |

The substance was determined to be of low acute oral and dermal toxicity in rats.[10] The notified chemical contains strongly acidic sulfonate groups, which will be ionized at environmentally relevant pH levels, and it exhibits very low fat solubility.[10]

Applications

This compound is a versatile dye used across several industries. Its primary applications include:

-

Textile Industry: Dyeing and printing on protein-based fibers such as wool and silk, as well as synthetic fibers like polyamide (nylon).[1][9]

-

Other Applications: Used in the formulation of industrial cleaning products, soaps, detergents, water-soluble adhesives, and inks.[5][9]

The logical workflow for its primary application in dyeing involves preparing a dye bath and immersing the substrate under controlled conditions.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound|CAS NO.52677-44-8 [chinainterdyes.com]

- 3. khushidyechem.com [khushidyechem.com]

- 4. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 5. pylamdyes.com [pylamdyes.com]

- 6. This compound CAS#: 52677-44-8 [m.chemicalbook.com]

- 7. specialchem.com [specialchem.com]

- 8. chembk.com [chembk.com]

- 9. Acid Dyes - this compound at Best Price, High Purity & Color Strength [dyesandpigments.co.in]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Toxicology of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Acid Red 186 molecular structure and formula.

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Acid Red 186 (C.I. 18810). It also details the experimental protocols for its synthesis and analysis, designed for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Formula

This compound is a metallized acid dye, belonging to the single azo, metal complex class of colorants.[1] While the uncomplexed disodium (B8443419) salt of the azo ligand has a molecular formula of C₂₀H₁₄N₄Na₂O₈S₂, the final commercial dye is a chromium complex. The manufacturing process involves the chelation of the azo dye with a chromium ion.[1] This results in a more stable and lightfast dye. The widely accepted molecular formula for the chromium complex is C₂₀H₁₂CrN₄NaO₈S₂ .

The synthesis involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone.[1] The resulting azo compound acts as a bidentate ligand, coordinating with a chromium(III) ion.

Caption: Molecular structure of this compound chromium complex.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 18810 | [1][2] |

| CAS Number | 52677-44-8 | [1][2] |

| Molecular Formula | C₂₀H₁₂CrN₄NaO₈S₂ | |

| Molecular Weight | 575.44 g/mol | |

| Appearance | Purplish-red powder | [3] |

| λmax | 510 nm | [4][5] |

| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene | [1][3] |

| pH Stability | Expected to be most stable in the pH range of 5-13 | [6] |

| Lightfastness (AATCC) | 6 (on a scale of 1-8) | [6] |

Experimental Protocols

The industrial synthesis of this compound is a multi-step process involving diazotization, azo coupling, and metallization.[1]

Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A/Rimonabant)

Disclaimer: The CAS number 52677-44-8 provided in the topic query corresponds to the chemical entity Acid Red 186 , a synthetic azo dye used in the textile and leather industries.[1][2][3] However, the request for an in-depth technical guide for researchers, scientists, and drug development professionals, focusing on properties, uses, signaling pathways, and experimental protocols, strongly suggests an interest in a pharmacologically active molecule. A common point of confusion in chemical databases and literature involves pyrazole-containing compounds. This guide will focus on the extensively researched pyrazole (B372694) derivative N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , also known as SR141716A or Rimonabant , a compound of significant interest in drug development and neuroscience.

Introduction

SR141716A (Rimonabant) is a potent and selective antagonist and inverse agonist of the cannabinoid type 1 (CB1) receptor.[4][5] Developed by Sanofi-Aventis, it was the first selective CB1 receptor blocker approved for clinical use in some countries for the treatment of obesity and related metabolic disorders.[5][6] Although it was later withdrawn from the market due to central nervous system-related side effects, including depression and anxiety, SR141716A remains an invaluable tool in research for elucidating the physiological and pathophysiological roles of the endocannabinoid system.[5][7] This document provides a comprehensive overview of its chemical properties, mechanism of action, effects on signaling pathways, and key experimental protocols for its study.

Chemical and Physical Properties

SR141716A is a crystalline solid soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[8] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [8] |

| Synonyms | SR141716A, Rimonabant | [8] |

| CAS Number | 168273-06-1 | [8] |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [8] |

| Molecular Weight | 463.8 g/mol | [8] |

| Appearance | Crystalline solid | [8] |

| Purity | ≥98% | [8] |

| Solubility | Ethanol (~30 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | [8][9] |

| Storage | Store at -20°C for long-term stability (≥4 years). | [8] |

Mechanism of Action

SR141716A acts as a selective CB1 receptor antagonist and inverse agonist.[5][6] CB1 receptors, which are G-protein coupled receptors (GPCRs), are predominantly found in the central and peripheral nervous systems and are known to have a degree of constitutive (agonist-independent) activity.[10][11]

-

Antagonist Activity: SR141716A competitively binds to the CB1 receptor, blocking the binding and subsequent effects of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) and exogenous agonists (like Δ⁹-THC).[4][6]

-

Inverse Agonist Activity: Beyond simple blockade, SR141716A binds to and stabilizes an inactive conformation of the CB1 receptor. This action reduces the receptor's basal, constitutive signaling activity.[10][11] This inverse agonism is responsible for many of its physiological effects, which are often opposite to those produced by CB1 agonists.[12][13] For example, it can increase adenylyl cyclase activity by reversing the tonic inhibition exerted by constitutively active CB1 receptors.[14][15] The interaction with Lysine 3.28(192) in the receptor is crucial for its inverse agonist properties.[16]

Signaling Pathways

CB1 receptors primarily couple to inhibitory G-proteins (Gαi/o). Agonist activation of CB1 receptors typically leads to:

-

Inhibition of Adenylyl Cyclase: This decreases the intracellular concentration of cyclic AMP (cAMP).[4]

-

Modulation of Ion Channels: This includes the inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels.[10]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Such as the extracellular signal-regulated kinase (ERK).

As an inverse agonist, SR141716A reverses the basal inhibition of these pathways.[10][14] For instance, it can lead to an increase in cAMP levels and the phosphorylation of Protein Kinase A (PKA).[1][2] This effect on cAMP and other downstream effectors like ERK, PLC, and Ca²⁺ mobilization underlies many of its physiological actions, including the modulation of neurotransmitter release.[1][3]

Pharmacological Data

SR141716A exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its functional activity as an inverse agonist has been characterized in various assays.

| Parameter | Species / System | Value | Reference(s) |

| Ki (CB1) | Rat brain membranes | 5.6 nM | [8] |

| Ki (CB1) | Human CB1 transfected HEK293 cells | 13.6 nM (IC₅₀) | [17] |

| Ki (CB2) | Human CB2 transfected cells | >1000 nM | [8] |

| EC₅₀ (Ca²⁺ current increase) | Neurons with microinjected CB1 cRNA | 32 nM | [10] |

| IC₅₀ (Adenylyl cyclase reversal) | Reversal of WIN 55,212-2 inhibition | 48 nM | [14] |

| pEC₅₀ ([³⁵S]GTPγS inhibition) | Human recombinant CB1 receptors (CHO cells) | 8.26 | [11] |

Experimental Protocols

Protocol: CB1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.[18][19]

Materials:

-

Membrane Preparation: Homogenates from rat brain tissue or cells stably expressing the human CB1 receptor (e.g., HEK293-CB1).

-

Radioligand: [³H]SR141716A or [³H]CP55,940 (a high-affinity CB1 agonist).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% fatty acid-free BSA, pH 7.4.[9]

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled CB1 ligand (e.g., CP55,940 or unlabeled SR141716A).[9]

-

Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.

Methodology:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value, e.g., 0.75 nM [³H]CP55,940), and varying concentrations of the test compound.[9]

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the high concentration of unlabeled ligand.

-

Incubation: Add the membrane preparation (2-8 µg protein per well) to initiate the binding reaction.[9] Incubate the plate for 90 minutes at 30°C.[9]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (50 mM Tris, pH 7.4, 0.25% BSA) to separate bound from free radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor and can differentiate between agonists, antagonists, and inverse agonists.[20]

Materials:

-

Membrane Preparation: As described above.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate (typically 10-30 µM).[21]

-

Test Compounds: Agonists, antagonists, or inverse agonists.

Methodology:

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, the membrane preparation, and the test compound.

-

Pre-incubation: Incubate for 15-30 minutes at 30°C to allow the compound to bind to the receptor.

-

Initiation: Add [³⁵S]GTPγS (e.g., 500 pM) to start the reaction.[21]

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Filtration: Terminate and filter as described in the radioligand binding assay.

-

Quantification: Count radioactivity as described above.

-

Data Analysis:

Synthesis Overview

The synthesis of SR141716A and its analogues often starts from the corresponding pyrazole carboxylic acid intermediate, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.[7] This acid can be activated, for example with oxalyl chloride, and then reacted with 1-aminopiperidine (B145804) to form the final carboxamide product.[7]

Conclusion

SR141716A (Rimonabant) is a foundational pharmacological tool for investigating the endocannabinoid system. Its well-characterized properties as a selective CB1 receptor inverse agonist have enabled significant advances in understanding the role of CB1 receptors in appetite, metabolism, and neurotransmission.[6][22] While its clinical application was halted, its utility in preclinical research remains high. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers aiming to study the CB1 receptor and the broader endocannabinoid system.

References

- 1. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 7. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Rimonabant | Acyltransferase | Cannabinoid Receptor | TargetMol [targetmol.com]

- 10. SR 141716A acts as an inverse agonist to increase neuronal voltage-dependent Ca2+ currents by reversal of tonic CB1 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 12. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some effects of CB1 antagonists with inverse agonist and neutral biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SR 141716A | CB1 Receptors | Tocris Bioscience [tocris.com]

- 15. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. egrove.olemiss.edu [egrove.olemiss.edu]

- 22. The cannabinoid antagonist SR 141716A (Rimonabant) reduces the increase of extra-cellular dopamine release in the rat nucleus accumbens induced by a novel high palatable food - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Acid Red 186

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 186 (C.I. 18810; CAS No. 52677-44-8). The information herein is intended to support research and development activities where a thorough understanding of this dye's behavior in various solvents is critical. This document details the qualitative solubility of this compound, presents a comprehensive experimental protocol for its quantitative determination, and includes a graphical representation of the experimental workflow.

Introduction to this compound

This compound is a purplish-red powder, classified as a monoazo metal complex dye.[1] It is utilized in various industrial applications, including the dyeing of polyamide, silk, and wool fabrics, as well as for leather dyeing.[1] Chemically, its molecular formula is C₂₀H₁₄N₄Na₂O₈S₂ with a molecular weight of 548.46 g/mol .[1][2] A precise understanding of its solubility is paramount for optimizing its use in dyeing processes, formulating stable solutions, and for toxicological and environmental assessments.

Solubility Profile of this compound

| Solvent | Qualitative Solubility |

| Water | Soluble[1][2] |

| Ethanol | Slightly Soluble[1][2] |

| Acetone | Slightly Soluble[1][2] |

| Toluene | Insoluble[1][2] |

For applications requiring precise concentrations, experimental determination of solubility is necessary.

Experimental Protocol for Quantitative Solubility Determination

The recommended methodology for the quantitative determination of this compound solubility is the saturation shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is highly reliable for colored compounds and provides accurate and reproducible quantitative results.

1. Materials and Equipment

-

This compound (analytical standard)

-

Solvents of interest (e.g., deionized water, ethanol, acetone)

-

Analytical balance

-

Erlenmeyer flasks with stoppers

-

Thermostatically controlled shaking incubator or water bath

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, as appropriate for the solvent)

2. Preparation of Calibration Curve

A calibration curve is essential for relating absorbance to concentration, in accordance with the Beer-Lambert law.

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute stock solution of this compound in the solvent of interest.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the λmax.

-

-

Preparation of Standard Solutions:

-

Prepare a primary stock solution of this compound of a known concentration in the selected solvent.

-

Perform serial dilutions to create a series of at least five standard solutions of decreasing, known concentrations.

-

-

Measurement and Plotting:

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).

-

3. Saturation Shake-Flask Method

-

Sample Preparation:

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaking incubator or a water bath with a magnetic stirrer, maintained at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least one hour.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any suspended microparticles.

-

4. Spectrophotometric Analysis and Solubility Calculation

-

Dilution:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the previously established calibration curve.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of this compound in the specific solvent at the tested temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the quantitative determination of this compound solubility.

References

Spectrophotometric Analysis of Acid Red 186: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of Acid Red 186, a synthetic azo dye. It details the fundamental principles, experimental protocols for quantification, and a summary of its key physicochemical properties. This document serves as a practical resource for professionals requiring accurate and reproducible measurements of this compound in various applications, including quality control, stability studies, and formulation development.

Core Principles of Spectrophotometric Analysis

Spectrophotometry is a powerful analytical technique for the quantitative determination of colored compounds like this compound. The underlying principle is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. The analysis of this compound by UV-Vis spectrophotometry leverages its ability to absorb light in the visible region of the electromagnetic spectrum. The dye's characteristic red color is a result of its strong absorption at a specific wavelength, known as the maximum absorbance wavelength (λmax). By measuring the absorbance at this wavelength, the concentration of this compound in a solution can be precisely determined.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its accurate analysis.

| Property | Value |

| Chemical Name | This compound[1] |

| C.I. Name | C.I. 18810[1][2] |

| CAS Number | 52677-44-8[1][2] |

| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂[2] |

| Molecular Weight | 548.46 g/mol [1][2] |

| Appearance | Red or purplish-red powder[2][3] |

| Solubility | Soluble in water[2][3] |

| Maximum Absorbance (λmax) | 510 nm |

Experimental Protocols

This section outlines the detailed methodologies for the spectrophotometric analysis of this compound.

Materials and Apparatus

-

This compound reference standard

-

Deionized water

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Quartz or polystyrene cuvettes (1 cm path length)

Preparation of Stock and Standard Solutions

A critical step in quantitative analysis is the accurate preparation of standard solutions.

-

Stock Solution (e.g., 100 mg/L):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of deionized water to dissolve the dye.

-

Once dissolved, dilute to the mark with deionized water and mix thoroughly by inversion.

-

-

Standard Solutions:

-

Prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 mg/L) by accurately diluting the stock solution with deionized water using volumetric flasks and pipettes.

-

Determination of Maximum Absorbance (λmax)

To ensure maximum sensitivity, the absorbance of all samples must be measured at the wavelength of maximum absorbance.

-

Select one of the prepared standard solutions (e.g., 6 mg/L).

-

Set the spectrophotometer to perform a wavelength scan over the visible range (e.g., 400 nm to 700 nm).

-

Fill a cuvette with deionized water to serve as a blank and zero the instrument.

-

Rinse the cuvette with the selected standard solution, then fill it and measure its absorbance spectrum.

-

The wavelength at which the highest absorbance is recorded is the λmax. For this compound, this is 510 nm.

Construction of a Calibration Curve

A calibration curve is essential for determining the concentration of unknown samples.

-

Set the spectrophotometer to the determined λmax (510 nm).

-

Zero the instrument using a deionized water blank.

-

Measure the absorbance of each prepared standard solution, starting from the lowest concentration.

-

Record the absorbance value for each concentration.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis on the data points. The resulting line should pass through or very close to the origin, and the coefficient of determination (R²) should be ≥ 0.99 for a valid calibration.

Table of Expected Absorbance Values (Hypothetical)

| Concentration (mg/L) | Absorbance at 510 nm (AU) |

| 0 | 0.000 |

| 2 | ~0.2 |

| 4 | ~0.4 |

| 6 | ~0.6 |

| 8 | ~0.8 |

| 10 | ~1.0 |

Analysis of an Unknown Sample

-

Prepare the unknown sample solution, ensuring it is clear and free of particulate matter. If necessary, dilute the sample with deionized water to bring its absorbance within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

-

Measure the absorbance of the unknown sample at 510 nm.

-

Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve or by using the equation of the line from the linear regression (y = mx + c, where y is the absorbance, m is the slope, x is the concentration, and c is the y-intercept).

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.

Determination of Molar Absorptivity (ε)

-

Prepare a standard solution of this compound with a precisely known molar concentration. To do this, use the molecular weight (548.46 g/mol ) to convert a known mass of the dye into moles.

-

Measure the absorbance of this solution at 510 nm using a 1 cm path length cuvette.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law equation: ε = A / (b * c) Where:

-

ε = Molar absorptivity (in L mol⁻¹ cm⁻¹)

-

A = Absorbance (unitless)

-

b = Path length of the cuvette (in cm, typically 1 cm)

-

c = Molar concentration of the solution (in mol L⁻¹)

-

Data Presentation

All quantitative data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.

Example Data Table for Calibration Curve

| Standard No. | Concentration (mg/L) | Absorbance at 510 nm (AU) |

| 1 | 2.0 | [Insert Value] |

| 2 | 4.0 | [Insert Value] |

| 3 | 6.0 | [Insert Value] |

| 4 | 8.0 | [Insert Value] |

| 5 | 10.0 | [Insert Value] |

| Unknown | - | [Insert Value] |

Summary of Key Analytical Parameters

| Parameter | Value |

| λmax | 510 nm |

| Linearity Range | e.g., 2 - 10 mg/L |

| R² of Calibration Curve | ≥ 0.99 |

| Molar Absorptivity (ε) | To be determined experimentally |

Conclusion

This technical guide provides a robust framework for the accurate and reproducible spectrophotometric analysis of this compound. By adhering to the detailed experimental protocols and maintaining good laboratory practices, researchers, scientists, and drug development professionals can confidently quantify this dye in various matrices. The determination of the molar absorptivity will further enhance the utility of this method for high-throughput and routine analyses.

References

An In-depth Technical Guide to the Mechanism of Action of Acid Red 186 as a Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and performance characteristics of Acid Red 186 (C.I. 18810), a premetallized 1:2 chromium complex acid dye. The content herein is intended to serve as a valuable resource for professionals in textile science, dye chemistry, and related fields, offering detailed insights into its application and evaluation.

Chemical Properties and Synthesis of this compound

This compound is a monoazo dye that belongs to the class of premetallized acid dyes. In these dyes, a metal ion, in this case, chromium, is incorporated into the dye molecule during synthesis. This chelation enhances the dye's fastness properties, particularly its light fastness.

Chemical Structure: The synthesis of this compound involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone. The resulting azo dye is subsequently treated with a chromium salt, typically in a 2:1 ratio of dye molecules to one chromium ion, to form the final 1:2 metal complex.[1]

Molecular Formula: C₂₀H₁₄N₄Na₂O₈S₂[1]

Molecular Weight: 548.46 g/mol [1]

CAS Number: 52677-44-8[1]

The chemical structure of this compound is depicted in the following diagram:

References

An In-depth Technical Guide to C.I. Acid Yellow 40 (C.I. 18950)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and applications of the monoazo dye C.I. Acid Yellow 40, also identified by the Colour Index number 18950 and CAS number 6372-96-9. This document is intended for use by professionals in research, scientific, and drug development fields.

Core Characteristics and Identification

C.I. Acid Yellow 40 is a synthetic organic dye belonging to the single azo class. It is registered under several synonyms, which are crucial for accurate identification in literature and databases.

| Property | Data |

| Common Name | Acid Yellow 40 |

| Colour Index Name | C.I. Acid Yellow 40 |

| Colour Index Number | 18950 |

| CAS Number | 6372-96-9 |

| Synonyms | Polar Yellow 5G, Bucacid yellow 3g, Polar Yellow (Ciba) |

| Molecular Formula | C₂₃H₁₈ClN₄NaO₇S₂ |

| Molecular Weight | 584.99 g/mol |

| Chemical Structure | An organic sodium salt that is the monosodium salt of 5-chloro-2-[5-hydroxy-3-methyl-4-({4-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}diazenyl)-1H-pyrazol-1-yl]benzene-1-sulfonic acid.[1] |

Physicochemical Properties

The utility of Acid Yellow 40 in various applications is dictated by its physical and chemical properties.

Physical Properties

| Property | Description |

| Appearance | Pale yellow powder. |

| Solubility | Soluble in water and ethylene (B1197577) glycol ether. Slightly soluble in ethanol (B145695) and acetone. Insoluble in other organic solvents. |

| Spectral Data | The absorbance peak of Acid Yellow 40 is at 422 nm. |

Chemical Properties

Acid Yellow 40 exhibits characteristic behaviors in the presence of strong acids and bases. In concentrated sulfuric acid and nitric acid, it maintains a yellow color. Its aqueous solution is yellow, and the color remains unchanged upon the addition of hydrochloric acid or sodium hydroxide.

Manufacturing Process Overview

The synthesis of C.I. Acid Yellow 40 involves a multi-step chemical process. The general workflow is outlined below.

Detailed Manufacturing Protocol

The synthesis of C.I. Acid Yellow 40 is a three-step process:

-

Diazotization: 4-Aminophenol is treated with a nitrite (B80452) source, typically in an acidic medium, to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with 5-Chloro-2-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)benzenesulfonic acid.

-

Esterification: The hydroxyl group of the phenol (B47542) is then esterified using 4-Methylbenzene-1-sulfonyl chloride to yield the final dye product.

Applications in Research and Industry

While C.I. Acid Yellow 40 is predominantly used as a colorant in the textile and leather industries, it has a notable application in the biochemical field.

Industrial Dyeing

Acid Yellow 40 is employed for dyeing various natural and synthetic fibers.

-

Wool, Silk, and Polyamide Fibers: It is used for dyeing these protein-based and synthetic fibers.

-

Leather: The dye is also utilized in the coloring of leather.

The fastness properties of the dye on textiles are crucial for its industrial application.

| Fastness Test | ISO Standard | AATCC Standard |

| Light Fastness | 4-5 | 5 |

| Soaping (Fading) | 4 | 2-3 |

| Soaping (Stain) | 1 | 2-3 |

| Perspiration (Fading) | 4-5 | 4-5 |

| Perspiration (Stain) | 1 | 2 |

| Oxygen Bleaching | 3 | 2 |

| Seawater | 4-5 | 3 |

Biochemical Applications: Isolation of Polymyxin (B74138)

A significant application for the scientific community is the use of Acid Yellow 40 in the isolation of polymyxin. Polymyxins are a class of polypeptide antibiotics effective against Gram-negative bacteria.

4.2.1 Hypothesized Mechanism of Action

Polymyxins are cationic molecules due to the presence of multiple amino groups. Acid Yellow 40, being an anionic dye with sulfonate groups, can form an insoluble ion-pair complex with the cationic polymyxin. This precipitation allows for the separation of the antibiotic from the fermentation broth or other impurities.

4.2.2 General Experimental Protocol for Polymyxin Isolation

-

Preparation of the Crude Extract: The fermentation broth containing polymyxin is clarified to remove cells and other large debris.

-

Precipitation: An aqueous solution of Acid Yellow 40 is added to the crude extract. The pH may need to be adjusted to optimize the formation of the insoluble polymyxin-dye complex.

-

Separation: The precipitate is collected by centrifugation or filtration.

-

Washing: The collected precipitate is washed to remove any soluble impurities.

-

Dissociation and Dye Removal: The complex is dissociated, typically by adjusting the pH or using an organic solvent in which one of the components is soluble. The dye is then separated from the polymyxin.

-

Further Purification: The resulting polymyxin solution may then be subjected to further purification steps, such as chromatography.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling C.I. Acid Yellow 40.

Toxicological Information

Detailed toxicological data for C.I. Acid Yellow 40 is limited. However, as an azo dye, it is important to consider the potential hazards associated with this class of compounds. Some azo dyes have been linked to hypersensitivity reactions. It is recommended to handle this substance with care, avoiding inhalation of dust and direct contact with skin and eyes.

Environmental Hazards

Information on the environmental impact of C.I. Acid Yellow 40 is not extensively documented. As a dye, its release into aquatic environments should be avoided to prevent coloration of water bodies.

Personal Protective Equipment (PPE)

When handling C.I. Acid Yellow 40 powder, the following PPE is recommended:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: A dust mask or respirator should be used if there is a risk of inhaling the powder.

-

Skin Protection: A lab coat or other protective clothing should be worn.

Conclusion

C.I. Acid Yellow 40 (C.I. 18950) is a versatile monoazo dye with established applications in the textile and leather industries. Its anionic nature also lends it to specialized biochemical applications, such as the precipitation and isolation of the cationic antibiotic polymyxin. While detailed experimental protocols for its use in drug development are not widely published, the principles of its application are based on well-understood chemical interactions. Researchers and scientists should handle this compound with appropriate safety measures, being mindful of the general hazards associated with azo dyes.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Acid Red 186

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Acid Red 186 (C.I. 18810), a monoazo chromium complex dye. The synthesis involves a three-stage process: the diazotization of an aromatic amine, an azo coupling reaction, and a final metallization step to form the chromium complex. This document outlines the detailed methodologies for these key reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Chemical Profile and Properties

This compound is a purplish-red powder with good solubility in water and slight solubility in ethanol (B145695) and acetone.[1][2] It is primarily used for dyeing polyamide, silk, and wool fabrics, as well as for leather dyeing.[1] The key properties of this compound are summarized in the table below.

| Property | Value |

| C.I. Name | This compound[1] |

| C.I. Number | 18810[1][2] |

| CAS Number | 52677-44-8[1][2] |

| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂[1][2] |

| Molecular Weight | 548.46 g/mol [1][2] |

| Appearance | Purplish-red powder[1][2] |

| Solubility | Soluble in water; slightly soluble in ethanol and acetone.[1][2] |

| Purity (Commercial) | ~98%[3] |

Synthesis of this compound: An Overview

The synthesis of this compound is a well-established process in industrial dye chemistry, involving three critical stages:

-

Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid: This initial step involves the conversion of the primary aromatic amine, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. This electrophilic aromatic substitution reaction results in the formation of an intermediate monoazo dye.

-

Chromium Complexation: The final step involves the formation of a 1:1 chromium complex with the monoazo dye. This is achieved by heating the dye in a water solution with a chromium salt and formic acid.[1] This metallization step is crucial for the final color and fastness properties of the dye.

Experimental Protocols

The following section details the generalized experimental protocols for each key stage of the this compound synthesis. It is important to note that specific parameters may be adjusted in an industrial setting to optimize yield and purity.

Stage 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid

Materials:

-

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

Ice

-

Distilled water

Procedure:

-

A suspension of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is prepared in an aqueous solution of hydrochloric acid.

-

The mixture is cooled to a temperature between 0 and 5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The addition should be slow to control the exothermic reaction and maintain the low temperature.

-

The reaction is stirred for a period of time until the diazotization is complete, which can be monitored by testing for the absence of the primary aromatic amine using a suitable indicator paper (e.g., starch-iodide paper to detect excess nitrous acid).

Stage 2: Azo Coupling Reaction

Materials:

-

Diazonium salt solution from Stage 1

-

1-(3-Sulfophenyl)-3-methyl-5-pyrazolone

-

Sodium hydroxide (B78521) or other suitable base

-

Ice

-

Distilled water

Procedure:

-

An alkaline solution of 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone is prepared by dissolving it in an aqueous solution of sodium hydroxide.

-

This solution is also cooled to a low temperature, typically between 0 and 10 °C.

-

The cold diazonium salt solution from Stage 1 is then slowly added to the alkaline solution of the pyrazolone (B3327878) derivative with vigorous stirring.

-

The coupling reaction is typically rapid, resulting in the formation of the colored monoazo dye. The pH is maintained in the alkaline range to facilitate the coupling.

-

The reaction mixture is stirred for a sufficient time to ensure complete coupling.

Stage 3: Chromium Complexation

Materials:

-

Monoazo dye from Stage 2

-

Chromium salt (e.g., chromium formate (B1220265) or generated in situ)

-

Formic acid

-

Water

Procedure:

-

The monoazo dye is suspended in water.

-

Formic acid and a source of chromium are added to the suspension.

-

The mixture is heated in a sealed reactor to 125 °C and maintained at this temperature for 3 to 5 hours.[1]

-

During this time, the chromium atom coordinates with the dye molecule to form the stable 1:1 chromium complex.

-

After the reaction is complete, the mixture is cooled, and the final this compound dye is isolated, typically by filtration, and then dried.

Quantitative Data

While specific industrial yields are often proprietary, the synthesis of 1:1 chromium complex azo dyes is generally efficient.

| Parameter | Typical Value |

| Purity | 98%[3] |

| Yield | 80-90% (for similar 1:1 chromium complex azo dyes)[4] |

Process Visualization

To further elucidate the synthesis and manufacturing process of this compound, the following diagrams have been generated using the DOT language.

References

An In-Depth Technical Guide to the Photostability and Degradation of Acid Red 186

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 186 (C.I. 18810) is a metallized monoazo dye known for its application in coloring various materials, including leather, nylon, silk, and wool.[1] As with many organic dyes, its stability to light is a critical parameter influencing its performance and longevity. This technical guide provides a comprehensive overview of the photostability and degradation of this compound, drawing on available data for the dye and analogous azo compounds. The guide details experimental protocols for assessing photostability, summarizes key data, and explores potential degradation pathways.

Physicochemical Properties of this compound

This compound is a water-soluble red powder that produces a bluish-pink shade in solution.[1] It belongs to the metallized monoazo family of colorants, with its molecular structure complexed with chromium.[2] This metal complexation is a key feature that influences its stability.

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 18810 | [1] |

| CAS Number | 52677-44-8 | [2] |

| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂ | [2] |

| Molecular Weight | 548.46 g/mol | [2] |

| Appearance | Red powder | [1] |

| Solubility | Soluble in water | [1] |

| pH Stability | Expected to be most stable in the pH range of 5-13 | [1] |

| Lightfastness (AATCC) | 6 (on a scale of 1 to 8, where 8 is the highest) | [1] |

Photostability of this compound

The photostability of a dye refers to its ability to resist fading or color change upon exposure to light. This compound has a lightfastness rating of 6 on the AATCC scale, indicating good resistance to fading.[1] However, prolonged exposure to light, particularly UV radiation, can lead to its degradation. The rate and extent of this degradation are influenced by several factors, including the intensity and wavelength of the light source, the pH of the medium, the presence of oxygen, and the concentration of the dye.

Experimental Protocols for Assessing Photostability and Degradation

Due to the limited availability of detailed experimental studies specifically on this compound, the following protocols are based on established methodologies for assessing the photostability and photocatalytic degradation of other azo dyes, such as Acid Red 18 and Acid Red 73.[3][4]

Photostability Testing

This protocol outlines a general procedure for evaluating the photostability of this compound in an aqueous solution.

Materials and Equipment:

-

This compound

-

Deionized water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Controlled light source (e.g., Xenon arc lamp)

-

Magnetic stirrer

-

pH meter

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution with an initial absorbance of approximately 1.0 at its maximum absorption wavelength (λmax).

-

Determination of λmax: Scan the absorbance spectrum of the working solution to determine the λmax.

-

Light Exposure: Place a known volume of the working solution in a quartz cuvette and expose it to the light source. A control sample should be kept in the dark to account for any thermal degradation.

-

Data Collection: At regular time intervals, measure the absorbance of the solution at λmax using the UV-Vis spectrophotometer.

-

Kinetic Analysis: The degradation rate can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates first-order kinetics.

Photocatalytic Degradation

This protocol describes a typical experimental setup for studying the photocatalytic degradation of this compound using a semiconductor catalyst like TiO₂.

Materials and Equipment:

-

This compound

-

Titanium dioxide (TiO₂, e.g., Degussa P25) as a photocatalyst[3]

-

Photoreactor with a UV lamp (e.g., high-pressure mercury lamp)[4]

-

Magnetic stirrer

-

pH meter and controllers

-

Apparatus for Total Organic Carbon (TOC) analysis

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for degradation product analysis

Procedure:

-

Preparation of Suspension: Suspend a specific amount of TiO₂ (e.g., 0.1–0.5 g/dm³) in a known volume of this compound solution of a certain concentration (e.g., 10-30 mg/dm³).[3]

-

Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photoreaction: Irradiate the suspension with the UV lamp while continuously stirring. Maintain a constant temperature.

-

Sample Analysis: At regular intervals, withdraw samples from the reactor and centrifuge or filter to remove the catalyst. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer. The mineralization of the dye can be monitored by measuring the Total Organic Carbon (TOC).

-

Identification of Intermediates: Use techniques like HPLC or GC-MS to separate and identify the intermediate and final degradation products.[5]

Quantitative Data on Degradation

While specific kinetic data for this compound is scarce, studies on similar azo dyes provide valuable insights. For instance, the photocatalytic degradation of Acid Red 18 was found to follow pseudo-first-order kinetics.[3] The apparent rate constant was influenced by factors such as initial dye concentration, catalyst dosage, and temperature.[3]

| Parameter | Effect on Degradation Rate of Similar Azo Dyes |

| Initial Dye Concentration | An increase in concentration can decrease the degradation rate due to the screening effect of dye molecules on the catalyst surface.[3] |

| Catalyst Dosage | The rate generally increases with catalyst loading up to an optimal point, beyond which light scattering can reduce efficiency.[3] |

| pH | The pH of the solution affects the surface charge of the catalyst and the speciation of the dye, thus influencing the adsorption and degradation efficiency. |

| Temperature | The reaction rate typically increases with temperature up to a certain point, after which it may decrease.[3] |

Degradation Pathways and Mechanisms

The degradation of azo dyes like this compound can proceed through various mechanisms, primarily involving the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color.

Photocatalytic Degradation Mechanism

In the presence of a semiconductor photocatalyst like TiO₂ and UV light, highly reactive oxygen species (ROS) are generated, which are responsible for the degradation of the dye.[6]

-

Generation of Electron-Hole Pairs: Upon absorption of photons with energy greater than its bandgap, TiO₂ generates electrons (e⁻) in the conduction band and holes (h⁺) in the valence band.[6]

-

Formation of Reactive Species: The holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). The electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions (•O₂⁻).[6]

-

Attack on the Dye Molecule: These highly reactive radicals attack the azo dye molecule, leading to the cleavage of the azo bond and the aromatic rings. This results in the formation of smaller, less colored, and eventually mineralized products like CO₂, H₂O, and inorganic ions.

Identification of Degradation Products

The identification of intermediate and final degradation products is crucial for understanding the reaction mechanism and assessing the environmental impact of the degradation process. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are powerful tools for this purpose.[7][8] For azo dyes, the initial degradation products are often aromatic amines, which can be further oxidized to smaller aliphatic acids and eventually mineralized.

Conclusion

This compound exhibits good photostability, as indicated by its AATCC lightfastness rating. However, like other azo dyes, it is susceptible to degradation under prolonged light exposure, particularly through photocatalytic processes. The degradation primarily involves the cleavage of the azo bond, initiated by reactive oxygen species. While specific quantitative data and detailed degradation pathways for this compound are not extensively documented in publicly available literature, the experimental protocols and mechanistic insights from analogous azo dyes provide a robust framework for its study. Further research focusing specifically on this compound would be beneficial to fully elucidate its degradation kinetics and product formation, which is essential for its effective and safe application.

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. mdpi.com [mdpi.com]

- 7. Ultra-high-performance liquid chromatography/tandem high-resolution mass spectrometry analysis of sixteen red beverages containing carminic acid: identification of degradation products by using principal component analysis/discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Textile Dyeing with Acid Red 186

These application notes provide a detailed protocol for the use of Acid Red 186 in laboratory-scale textile dyeing experiments. The procedures outlined are intended for researchers and scientists in textile chemistry and material science.

Introduction

This compound is a monoazo, metallized acid dye.[1] It is suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] The dyeing process is based on the ionic bonding between the anionic dye molecules and the protonated amino groups of the fibers in an acidic environment.[3] The temperature and pH of the dyebath are critical parameters for controlling the rate of dyeing and achieving a level (uniform) coloration.[4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 18810 | [1][5] |

| CAS Number | 52677-44-8 | [5] |

| Chemical Class | Monoazo (metallized) | [1][5] |

| Molecular Formula | C20H14N4Na2O8S2 | [2] |

| Molecular Weight | 548.46 g/mol | [2] |

| Physical Appearance | Red powder | [5] |

| Hue | Bluish-pink | [1][5] |

| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene. | [2][6] |

Fastness Properties of this compound

| Fastness Test | Rating | Standard |

| Light Fastness | 5-6 | ISO |

| Light Fastness | 6 (out of 8) | AATCC |

| Soaping (Fading) | 4 | ISO |

| Soaping (Stain) | 3 | ISO |

| Soaping (Stain) | 3-4 | AATCC |

| Perspiration (Fading) | 4 | ISO |

| Perspiration (Stain) | 4-5 | ISO |

| Perspiration (Stain) | 3 | AATCC |

| Oxygen Bleaching (Fading) | 4-5 | ISO |

| Oxygen Bleaching (Stain) | 2 | AATCC |

| Washing | 3-4 | - |

Note: Fastness ratings are typically on a scale of 1 to 5 (ISO) or 1 to 8 (AATCC), where a higher number indicates better fastness.[1][2][6]

Experimental Protocol: Exhaust Dyeing of Wool/Nylon/Silk

This protocol describes a standard exhaust dyeing procedure in a laboratory setting.

Materials and Reagents

-

This compound dye powder

-

Textile substrate (e.g., wool, nylon, or silk fabric/yarn)

-

Acetic acid or citric acid (for pH adjustment)[7]

-

Sodium sulphate (Glauber's salt), optional (as a leveling agent)[7]

-

Non-ionic detergent

-

Distilled or deionized water

Equipment

-

Laboratory-scale dyeing machine or a beaker dyeing system with a temperature controller

-

Magnetic or overhead stirrer

-

pH meter

-

Analytical balance

-

Glass beakers and graduated cylinders

-

Pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for textile dyeing with this compound.

Procedure

Step 1: Substrate Preparation (Scouring)

-

Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent in distilled water.

-

Introduce the textile substrate to the bath. The liquor ratio (ratio of the weight of the bath to the weight of the textile) should be between 20:1 and 50:1.

-

Heat the bath to 60-70°C and maintain for 30 minutes with gentle agitation.

-

Rinse the substrate thoroughly with warm water, followed by a cold water rinse, to remove any residual detergent and impurities.[7]

-

Squeeze gently to remove excess water.

Step 2: Dye Stock Solution Preparation

-

Accurately weigh the required amount of this compound dye powder.

-

Create a paste by adding a small amount of hot water (around 80°C) to the dye powder and stirring until a smooth consistency is achieved.[8]

-

Gradually add more hot water while stirring to fully dissolve the dye.

-

Make up to a known volume to create a stock solution (e.g., 1% w/v).

Step 3: Dyebath Preparation

-

Fill a dyeing vessel with the required volume of distilled water for the desired liquor ratio (e.g., 40:1).

-

If using a leveling agent, add sodium sulphate (e.g., 5-10% on the weight of fiber, owf).

-

Add the calculated amount of dye stock solution to the dyebath to achieve the desired depth of shade (e.g., 0.5-4.0% owf).[7]

-

Stir the dyebath to ensure uniform distribution of the dye and auxiliaries.

-

Adjust the pH of the dyebath to the desired level (typically pH 4.5-5.5 for wool/silk, and can be lower for nylon) using acetic acid or citric acid.[9][10]

Step 4: Dyeing Process

-

Introduce the pre-wetted textile substrate into the dyebath at a temperature of approximately 40-50°C.

-

Gradually raise the temperature of the dyebath to 90-100°C (just below boiling) over a period of 30-45 minutes.[7][11]

-

Maintain this temperature for 45-60 minutes, ensuring gentle agitation of the substrate to promote even dyeing.[7]

-

After the dyeing time has elapsed, allow the dyebath to cool down gradually to about 60-70°C before removing the substrate. Rapid cooling should be avoided, especially for wool, to prevent fiber damage or felting.[11]

Step 5: Rinsing and Soaping (Wash-off)

-

Remove the dyed substrate from the dyebath and rinse with warm water.

-

Perform a soaping treatment to remove any unfixed dye from the surface. This can be done in a fresh bath containing 1-2 g/L of a non-ionic detergent at 50-60°C for 15-20 minutes.

-

Rinse the substrate thoroughly with warm water and then cold water until the rinse water is clear.

Step 6: Drying

-

Gently squeeze the rinsed substrate to remove excess water.

-

Air-dry the substrate at room temperature or in an oven at a controlled temperature (e.g., 60-80°C).

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

When handling dye powders, use a dust mask or work in a well-ventilated area to avoid inhalation.[12]

-

Utensils and equipment used for dyeing should not be used for food preparation.[11]

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. teri-dyes.co.nz [teri-dyes.co.nz]

- 5. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 6. This compound|CAS NO.52677-44-8 [chinainterdyes.com]

- 7. Dharma Acid Dyes Instructions [dharmatrading.com]

- 8. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]

- 9. scribd.com [scribd.com]

- 10. US5364417A - Method of dyeing nylon fiber with acid dye: sullfamic acid - Google Patents [patents.google.com]

- 11. dick-blick.com [dick-blick.com]

- 12. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Preparation of Acid Red 186 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Red 186 is a water-soluble monoazo dye.[1][2][3] In a research context, precise and accurately prepared stock solutions are fundamental for reproducible experimental results. These protocols provide detailed instructions for the preparation, storage, and handling of this compound stock solutions.

Materials and Equipment

Materials:

-

High-purity distilled or deionized water

-

Ethanol (B145695) (optional, for enhancing solubility)

-

Acetone (optional, for enhancing solubility)

-

Weighing paper or boats

-

Volumetric flasks (various sizes)

-

Graduated cylinders

-

Magnetic stirrer and stir bars

-

Beakers

-

Spatula

-

Pipettes

-

Storage bottles (amber glass recommended)

-

Labeling materials

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Equipment:

-

Analytical balance

-

pH meter (optional)

-

Fume hood

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][4] |

| C.I. Number | 18810 | [1][3][4] |

| CAS Number | 52677-44-8 | [3][4] |

| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂ | [3][4] |

| Molecular Weight | 548.46 g/mol | [3][4] |

| Appearance | Purplish-red powder | [3][4] |

| Solubility | Soluble in water, slightly soluble in ethanol and acetone, insoluble in toluene.[3][4] | |

| Recommended Usage Rate | 0.001 - 0.5% by weight | [1] |

| pH Stability | Stable in a pH range of 5-13 | [1] |

Experimental Protocols

4.1. Protocol for Preparing a 1% (w/v) this compound Stock Solution

This protocol is suitable for general applications where a weight/volume percentage concentration is appropriate.

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Don appropriate PPE, including a lab coat, gloves, and safety goggles.

-

Perform all weighing and initial powder handling in a fume hood to avoid inhalation of the powder.

-

-

Weighing:

-

Tare the analytical balance with a clean, dry weighing boat.

-

Carefully weigh out 1.0 g of this compound powder.

-

-

Dissolution:

-

Transfer the weighed powder to a 100 mL beaker.

-

Add a small amount of high-purity water (approximately 20-30 mL) to create a paste.[5]

-

Mix the paste thoroughly with a spatula or glass rod until all the powder is wetted.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Gradually add more water while stirring, bringing the volume to about 80 mL.

-

Continue stirring until the dye is completely dissolved. Gentle heating (do not boil) can be applied to aid dissolution if necessary.

-

-

Final Volume Adjustment:

-

Carefully transfer the dissolved solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Bring the solution to the final volume of 100 mL with high-purity water.

-

Cap the flask and invert it several times to ensure the solution is homogenous.

-

-

Storage:

-

Transfer the stock solution to a clearly labeled, airtight amber glass bottle to protect it from light.

-

Store the solution at room temperature.

-

4.2. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol is recommended for applications where a precise molar concentration is required.

-

Calculation:

-

The molecular weight of this compound is 548.46 g/mol .

-

To prepare a 10 mM (0.010 M) solution, you will need:

-

0.010 mol/L * 548.46 g/mol = 5.4846 g/L

-

For 100 mL (0.1 L), you will need 0.5485 g.

-

-

-

Preparation:

-

Follow the same safety and preparation steps as outlined in Protocol 4.1.

-

-

Weighing:

-

Using an analytical balance, accurately weigh out 0.5485 g of this compound powder.

-

-

Dissolution:

-

Follow the dissolution steps as described in Protocol 4.1, using a 100 mL beaker and bringing the initial volume to approximately 80 mL.

-

-

Final Volume Adjustment:

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker and add the rinsing to the flask.

-

Bring the solution to the final 100 mL mark with high-purity water.

-

Cap and invert the flask multiple times to ensure thorough mixing.

-

-

Storage:

-

Store the 10 mM stock solution in a labeled amber glass bottle at room temperature.

-

Visualizations

The following diagram illustrates the general workflow for preparing an this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Acid Red 186 as a Tracer Dye in Hydrological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 186 is a water-soluble monoazo dye that has potential applications as a tracer in hydrological studies.[1][2][3][4] Its distinct color, solubility in water, and expected stability within a pH range of 5-13 make it a candidate for tracing water flow paths in certain environments.[3] However, it is important to note that this compound is not as commonly used or documented for hydrological tracing as other fluorescent dyes like Rhodamine WT or Fluorescein. Therefore, the following protocols are based on established principles of dye tracing and the available data for this compound, and would require validation before large-scale field application.

These notes provide an overview of the properties of this compound, and detailed protocols for its application in hydrological tracing, including dye injection, sample collection, and analysis.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | [2][4] |

| C.I. Number | 18810 | [2][4] |

| CAS Number | 52677-44-8 | [2][4] |

| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂ | [2] |

| Molecular Weight | 548.46 g/mol | [2] |

| Appearance | Purplish-red powder | [2][4] |

| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene. | [2][4] |

| pH Stability | Expected to be most stable in a pH range of 5-13. | [3] |

| Maximum Absorbance (λmax) | 510 nm | - |

| Lightfastness | 6 (on a scale of 1 to 8, where 8 is the highest) | [3] |

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in hydrological tracing studies. These are generalized protocols and may require modification based on specific field conditions and analytical equipment.

Protocol for Preparation of Stock and Working Solutions

Objective: To prepare concentrated stock solutions and diluted working standards of this compound for injection and calibration.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flasks (various sizes)

-

Graduated cylinders

-

Analytical balance

-

Magnetic stirrer and stir bars

Procedure:

-

Stock Solution (e.g., 10 g/L):

-

Accurately weigh 10.0 g of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 1 L volumetric flask.

-

Add approximately 800 mL of distilled water and stir with a magnetic stirrer until the dye is completely dissolved.

-

Once dissolved, bring the volume up to the 1 L mark with distilled water.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Store the stock solution in a cool, dark place, preferably in an amber glass bottle.

-

-

Working Standards:

-

Prepare a series of working standards by serial dilution of the stock solution. For example, to prepare a 100 mg/L standard, pipette 10 mL of the 10 g/L stock solution into a 1 L volumetric flask and dilute to the mark with distilled water.

-

Prepare a range of standards appropriate for creating a calibration curve for the analytical instrument to be used.

-

Protocol for Dye Injection in the Field

Objective: To introduce a known quantity of this compound into the hydrological system at a specific point.

Materials:

-

This compound stock solution

-

Graduated containers for measuring the injection volume

-

Field notebook and writing utensils

-

GPS unit for recording the injection location

-

Camera for documenting the injection site

-

Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

-

Pre-Injection:

-

Select an appropriate injection point (e.g., a sinkhole, losing stream, or injection well).

-

Record the precise coordinates of the injection point using a GPS unit.

-

Photograph the injection site.

-

Collect a background water sample from the anticipated monitoring points before dye injection to check for any existing background fluorescence or color.

-

-

Calculating Injection Mass:

-